

Spectroscopic and Synthetic Profile of Diethyl 8-bromooctylphosphonate: A Technical Guide

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Compound of Interest

Compound Name: Diethyl 8-bromooctylphosphonate

Cat. No.: B607111

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For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectroscopic data and synthetic methodology for **Diethyl 8-bromooctylphosphonate**, a valuable linker in various chemical and pharmaceutical applications.

Summary of Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Diethyl 8-bromooctylphosphonate** (CAS No. 124939-70-4; Formula: $C_{12}H_{26}BrO_3P$; Molecular Weight: 329.21 g/mol).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data ($CDCl_3$)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.11 - 4.02	m	4H	P-O-CH ₂ -CH ₃
3.40	t, J = 6.8 Hz	2H	CH ₂ -Br
1.89 - 1.81	m	2H	CH ₂ -CH ₂ -Br
1.72 - 1.61	m	2H	P-CH ₂ -CH ₂
1.47 - 1.25	m	8H	-(CH ₂) ₄ -
1.32	t, J = 7.1 Hz	6H	P-O-CH ₂ -CH ₃

Note: Data interpreted from the spectrum provided by BroadPharm.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available in public domain	-

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
Data not available in public domain	-

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Assignment
Data not available in public domain	-

Experimental Protocols

A detailed experimental protocol for the synthesis of **Diethyl 8-bromooctylphosphonate** is not readily available in the public domain. However, a general and widely used method for the synthesis of diethyl alkylphosphonates is the Michaelis-Arbuzov reaction.

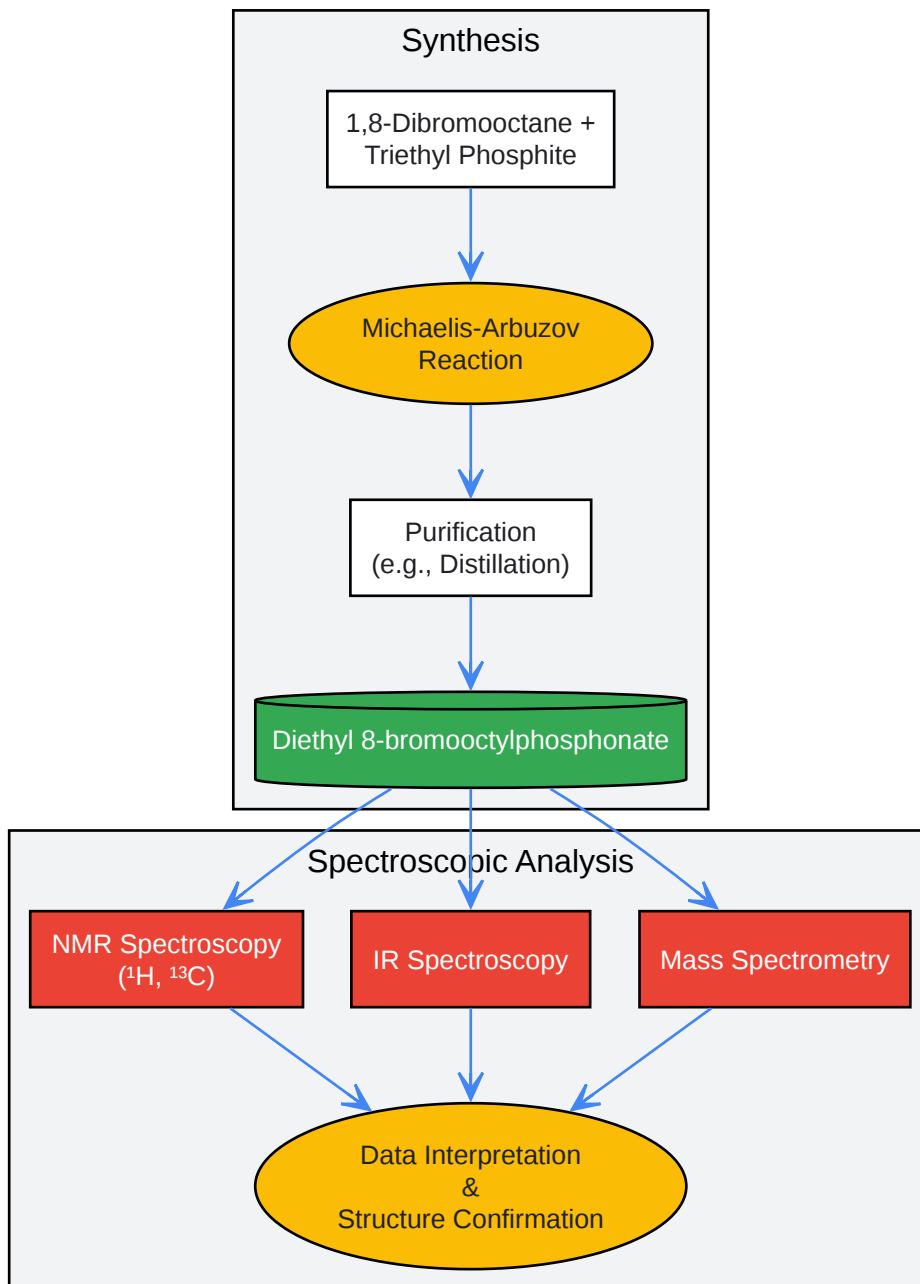
General Synthetic Procedure (Michaelis-Arbuzov Reaction):

A mixture of 1,8-dibromooctane and a slight excess of triethyl phosphite is heated, typically at temperatures ranging from 100 to 150 °C, for several hours. The reaction proceeds via the nucleophilic attack of the phosphorus atom of triethyl phosphite on one of the primary carbon atoms of 1,8-dibromooctane, leading to the displacement of a bromide ion and the formation of a quasi-phosphonium salt intermediate. This intermediate then undergoes a dealkylation step, where the bromide ion attacks one of the ethyl groups of the phosphite moiety, yielding **Diethyl 8-bromooctylphosphonate** and bromoethane as a byproduct. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess triethyl phosphite and the bromoethane byproduct are removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to afford the pure **Diethyl 8-bromooctylphosphonate**.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **Diethyl 8-bromooctylphosphonate**.

Workflow for Synthesis and Spectroscopic Analysis



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Caption: General workflow for the synthesis and analysis of **Diethyl 8-bromooctylphosphonate**.

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